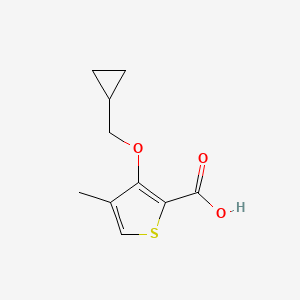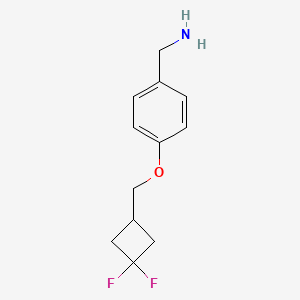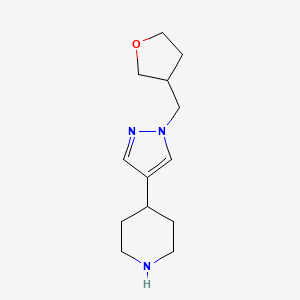
2-(1-(二氟甲基)-3-苯基-1H-吡唑-5-基)乙腈
描述
2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C12H9F2N3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
后期二氟甲基化
该化合物是二氟甲基化领域的一部分,近年来该领域取得了显著进展 . 化合物中的二氟甲基基团 (CF2H) 可以通过化学计量或催化模式转移到 C(sp2) 位点 . 该过程简化了对具有药物相关性的分子的获取 .
氢键供体
像该化合物一样含有 CF2H 基团的化合物比它们的甲基化类似物更强的氢键供体 . 该特性可用于各种化学反应和工艺 .
有机合成
乙腈是该化合物的一部分,是有机合成中重要的中间体 . 它可以被去质子化形成亲核试剂,而具有孤对电子的氮也可以作为亲核试剂 . 这使得它成为许多类型有机反应中有价值的合成子 .
电化学转化
乙腈因其良好的导电性和环保特性而参与电化学转化 . 它可用于制备含氮化合物或含腈化合物 .
氰甲基化
乙腈可用于氰甲基化反应 . 该过程可用于合成多种重要的化合物 .
药物应用
几种经 FDA 批准的药物含有 CF2 基团 , 表明该化合物具有潜在的药物应用。 将二氟甲基基团有效地引入有机化合物一直是大量研究工作的重点 .
属性
IUPAC Name |
2-[2-(difluoromethyl)-5-phenylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3/c13-12(14)17-10(6-7-15)8-11(16-17)9-4-2-1-3-5-9/h1-5,8,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEZSWYWJOXHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CC#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


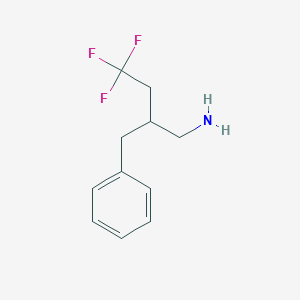


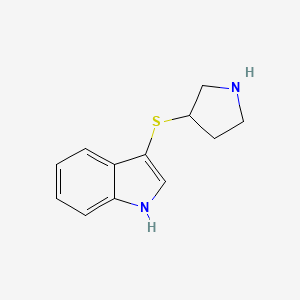
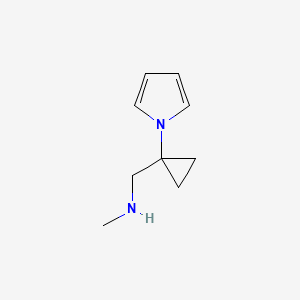

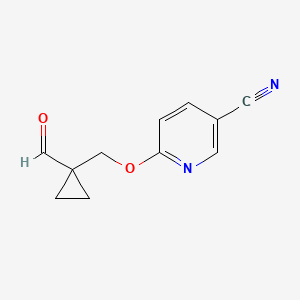
![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)
![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)
